

Application Note: Solid-Phase Extraction Protocol for Diethyl Phthalate-d4

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Compound of Interest					
Compound Name:	Diethyl phthalate-d4				
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Introduction

Diethyl phthalate (DEP) is a widely used plasticizer and solvent in various consumer and industrial products. Its deuterated analog, **Diethyl phthalate-d4** (DEP-d4), is commonly used as an internal standard for the quantification of DEP and other phthalates in environmental and biological samples. Accurate and reliable quantification of these compounds requires an efficient sample preparation method to remove matrix interferences and concentrate the analytes. Solid-phase extraction (SPE) is a robust and widely adopted technique for this purpose. This application note provides a detailed protocol for the extraction of **Diethyl phthalate-d4** from aqueous samples using SPE. The principles and methods described are also applicable to the extraction of unlabeled diethyl phthalate and other similar phthalate esters.

Physicochemical Properties of Diethyl Phthalate-d4



Property	Value
Molecular Formula	C ₆ D ₄ (COOCH ₂ CH ₃) ₂ [1]
Molecular Weight	226.26 g/mol [1]
Appearance	Colorless, oily liquid[2]
Boiling Point	298-299 °C[3]
Melting Point	-3 °C[3]
Density	1.158 g/mL at 25 °C[3]
Solubility	Practically insoluble in water, miscible with ethanol and ethyl ether.[4]

Experimental Protocols

Two common SPE protocols are presented below, one using a C18 sorbent and the other using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. The choice of sorbent may depend on the specific sample matrix and the range of phthalates being analyzed. HLB sorbents are often reported to provide superior recovery for a broader range of phthalates.[5]

Protocol 1: SPE using C18 Cartridges

This protocol is suitable for the extraction of **Diethyl phthalate-d4** from relatively clean aqueous samples.

Materials:

- SPE Cartridges: C18 bonded silica, 500 mg, 3 mL (or appropriate size for sample volume)
- Sample: Aqueous sample spiked with Diethyl phthalate-d4
- Reagents:
 - Methanol (HPLC grade)
 - Ethyl acetate (HPLC grade)



- Dichloromethane (HPLC grade)
- Deionized water
- Nitrogen gas, high purity
- Equipment:
 - SPE vacuum manifold
 - Vacuum pump
 - Collection vials
 - Evaporation system (e.g., nitrogen evaporator)
 - Vortex mixer

Methodology:

- · Cartridge Conditioning:
 - Pass 5 mL of ethyl acetate through the C18 cartridge.[5]
 - Pass 5 mL of methanol through the cartridge.[5]
 - Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the sorbent to go dry.[5]
- · Sample Loading:
 - Acidify the aqueous sample (e.g., 250 mL) to pH 2 with a suitable acid.[5]
 - Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar interferences.



- Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water.[5]
- Elution:
 - Elute the retained analytes with 5 mL of a 1:1 mixture of ethyl acetate and dichloromethane.[5] Collect the eluate in a clean collection vial.
- · Concentration and Reconstitution:
 - Concentrate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or a solvent compatible with the analytical instrument) for subsequent analysis by GC-MS or LC-MS.[5]

Protocol 2: SPE using HLB Cartridges

This protocol is recommended for a broader range of phthalates and may offer higher recovery from complex matrices.

Materials:

- SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 200 mg, 3 mL (or appropriate size for sample volume)
- Sample: Aqueous sample spiked with Diethyl phthalate-d4
- · Reagents:
 - Methanol (HPLC grade)
 - Ethyl acetate (HPLC grade)
 - Deionized water
 - Nitrogen gas, high purity
- Equipment:



- SPE vacuum manifold
- Vacuum pump
- Collection vials
- Evaporation system (e.g., nitrogen evaporator)
- Vortex mixer

Methodology:

- · Cartridge Conditioning:
 - Pass 5 mL of ethyl acetate through the HLB cartridge.
 - Pass 5 mL of methanol through the cartridge.
 - Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the sorbent to go dry.
- · Sample Loading:
 - Adjust the pH of the water sample (e.g., 50 mL) to 6.0.[5]
 - Load the sample onto the conditioned cartridge at a controlled flow rate (e.g., 3-5 mL/min).
- Washing:
 - Wash the cartridge with a suitable aqueous solution to remove interferences (e.g., 5 mL of deionized water).
 - Dry the cartridge thoroughly under vacuum for at least 20 minutes.
- Elution:
 - Elute the retained analytes with 10 mL of ethyl acetate.[5] Collect the eluate in a clean collection vial.



- Concentration and Reconstitution:
 - Concentrate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a solvent compatible with the analytical instrument for subsequent analysis.[5]

Data Presentation

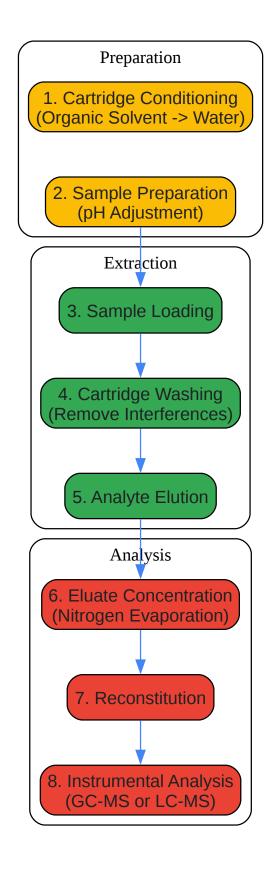
The following table summarizes typical recovery rates for diethyl phthalate using different SPE sorbents as reported in various studies. Since **Diethyl phthalate-d4** is chemically similar to its non-deuterated counterpart, similar recoveries are expected.

Sorbent Type	Analyte	Sample Matrix	Typical Recovery (%)	Reference
C18	Diethyl Phthalate	Water	79 ± 5	[6]
Florisil	Diethyl Phthalate	Water	98.2 - 110.0	[7]
HLB	Phthalate Esters	Water	97.99 - 100.56	[8]
C18	Diethyl Phthalate	River/Marine Water	59 - 96	[9]

Visualizations

The following diagram illustrates the general experimental workflow for the solid-phase extraction of **Diethyl phthalate-d4**.





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Caption: General workflow for solid-phase extraction of **Diethyl phthalate-d4**.



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